octahydro-2H-benzimidazol-2-ylidenecyanamide

Description

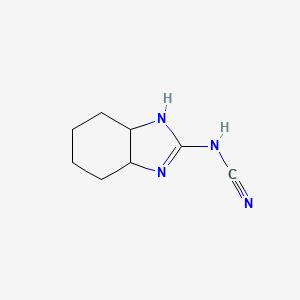

Octahydro-2H-benzimidazol-2-ylidenecyanamide is a saturated benzimidazole derivative characterized by a fully hydrogenated bicyclic core and a cyanamide (-N≡C-NH2) substituent. This structural configuration distinguishes it from conventional benzimidazoles, which typically feature an aromatic heterocyclic ring. The saturation of the benzimidazole core (octahydro) enhances conformational flexibility and may influence physicochemical properties such as solubility and metabolic stability. Benzimidazole derivatives are widely studied for their therapeutic applications, including antimicrobial, antiviral, and kinase-inhibitory activities .

Properties

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylcyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h6-7H,1-4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSKXRQTWRESBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=N2)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Octahydro-2H-benzimidazol-2-ylidenecyanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may utilize reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .

Scientific Research Applications

Octahydro-2H-benzimidazol-2-ylidenecyanamide has several scientific research applications across various fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of certain industrial chemicals and materials.

Mechanism of Action

The mechanism of action of octahydro-2H-benzimidazol-2-ylidenecyanamide involves its interaction with specific molecular targets and pathways. The compound’s guanidine derivative structure allows it to interact with various biological molecules, potentially influencing biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of octahydro-2H-benzimidazol-2-ylidenecyanamide becomes evident when compared to related benzimidazole derivatives, such as 2-Acetamidobenzimidazole (Table 1).

Table 1: Structural and Physicochemical Comparison

The cyanamide substituent, with its strong electron-withdrawing nature, contrasts sharply with the acetamide group, which offers hydrogen-bonding capacity without significant electrophilicity .

Pharmacological Activity and Therapeutic Potential

Benzimidazole derivatives are renowned for their diverse biological activities. For example, 2-Acetamidobenzimidazole analogs exhibit antimicrobial and anticancer properties, likely mediated through enzyme inhibition or DNA interaction . In contrast, the cyanamide group in this compound may enable distinct mechanisms, such as covalent binding to cysteine residues in kinase active sites or modulation of nitric oxide pathways. Precedents from Tahlan et al. (2019) suggest that substituent modifications significantly alter pharmacological profiles; the cyanamide’s electrophilicity could enhance selectivity for targets like tyrosine kinases or proteases .

Biological Activity

Octahydro-2H-benzimidazol-2-ylidenecyanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its unique molecular structure which facilitates various biological interactions. The compound's properties include:

- Molecular Formula : C₈H₁₃N₃

- Melting Point : Data not available

- Boiling Point : Data not available

- Density : Data not available

These properties are crucial for understanding how the compound interacts with biological systems.

Antitumor Activity

Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit significant antitumor activity. For instance, compounds synthesized with benzimidazole nuclei showed promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the antitumor efficacy of several benzimidazole derivatives, including those similar to this compound. The findings were as follows:

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| 5 | A549 | 2.12 | 2D |

| 6 | HCC827 | 5.13 | 2D |

| 8 | NCI-H358 | 0.85 | 2D |

| 9 | A549 | 6.75 | 3D |

| 15 | HCC827 | 20.46 | 3D |

The results indicate that compounds with amidine groups showed strong antitumor activity by intercalating into DNA and RNA structures, suggesting a mechanism of action that involves binding to nucleic acids and inhibiting cell proliferation .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens.

Study on Antimicrobial Efficacy

Research evaluated the antimicrobial effects of benzimidazole derivatives:

| Pathogen | Activity Observed |

|---|---|

| Escherichia coli | Inhibited growth |

| Staphylococcus aureus | Inhibited growth |

| Saccharomyces cerevisiae | Moderate activity observed |

The study utilized broth microdilution methods to assess the minimum inhibitory concentrations (MIC) of these compounds against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups in the compound was linked to enhanced binding affinity to microbial DNA .

The biological activity of this compound can be attributed to its ability to interact with nucleic acids. The compound has been shown to bind in the minor groove of DNA, which is critical for its antitumor and antimicrobial effects.

Binding Studies

Binding studies revealed that these compounds predominantly interact with AT-rich regions of DNA, facilitating their role as potential therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.